5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine
Overview
Description
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine typically involves the bromination of 3-(trifluoromethoxy)aniline followed by the introduction of amino groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The amino groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 5-Bromo-3-fluorobenzene-1,2-diamine
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPQWQPPUMGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234109 | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-16-2 | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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